TCS 183
Description
Significance of Protein Kinase Modulation in Cellular Processes
Protein kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to target substrates, typically at serine, threonine, or tyrosine residues thno.orgahajournals.orgresearchgate.net. This phosphorylation mechanism is fundamental to regulating a vast array of complex biological processes, including metabolism, cell signaling, cellular transport, apoptosis, proliferation, gene transcription, and intracellular communication thno.orgahajournals.orgfrontiersin.orgnih.govahajournals.org. Dysregulation of protein kinase activity is implicated in the pathogenesis of numerous diseases, making these enzymes critical targets for therapeutic intervention and academic inquiry thno.orgahajournals.orgresearchgate.netnih.gov. Modulating their activity offers a strategic approach to influence cellular functions and address disease states.
Overview of Glycogen (B147801) Synthase Kinase 3 Beta (GSK-3β) as a Pivotal Regulatory Enzyme
Glycogen Synthase Kinase 3 (GSK-3) is a highly conserved serine/threonine kinase expressed in all eukaryotic species and tissues ahajournals.orggenecards.org. It was initially identified for its role in phosphorylating and downregulating glycogen synthase, an enzyme crucial for glycogen metabolism ahajournals.orggenecards.orgfrontiersin.org. However, subsequent research has revealed that GSK-3's functions extend far beyond intermediary metabolism, positioning it as a pivotal regulatory enzyme involved in over 100 protein substrates and at the intersection of numerous signaling pathways ahajournals.orgfrontiersin.org.
Mammals possess two main isoforms, GSK-3α (51 kDa) and GSK-3β (47 kDa), encoded by distinct genes ahajournals.orgfrontiersin.orggenecards.org. GSK-3β is particularly prominent in the brain and is constitutively active in most resting and non-stimulated cells, exerting a tonic-negative, inhibitory effect on its downstream pathways ahajournals.orgnih.govahajournals.orgnih.govfrontiersin.orgmdpi.com. Its activity is primarily regulated by inhibitory phosphorylation at serine 9 (Ser9) in the N-terminal domain, which leads to enzyme inactivation ahajournals.orgnih.govahajournals.orgfrontiersin.orgfrontiersin.orgnih.govkoreamed.orgmdpi.com. This phosphorylation can be mediated by several kinases, including Akt (also known as PKB) frontiersin.orgkoreamed.orgmdpi.com. GSK-3β plays critical roles in diverse cellular functions, including cell cycle control, Wnt signaling, neuronal differentiation, protein turnover, and mitochondrial biogenesis nih.govahajournals.orgfrontiersin.orgmdpi.comnih.gov. Its dysregulation is strongly associated with various human disorders, including neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease, as well as diabetes, cancer, and mood disorders thno.orgahajournals.orgresearchgate.netfrontiersin.orgahajournals.orgnih.govgenecards.orgfrontiersin.orgmdpi.comnih.gov.
Historical Context of GSK-3β Inhibition Strategies in Academic Inquiry
The widespread involvement of GSK-3β in numerous pathological conditions has made it an attractive target for drug development for over a decade ahajournals.orgresearchgate.net. Early strategies for inhibiting GSK-3β primarily focused on developing small molecule inhibitors that compete with ATP for binding to the enzyme's active site researchgate.netnih.govresearchgate.netfrontiersin.org. While many potent ATP-competitive inhibitors have been discovered, this approach has presented significant challenges, mainly due to the evolutionary conservation of the ATP-binding domain across different protein kinases researchgate.netnih.govresearchgate.netfrontiersin.org. This lack of specificity can lead to off-target effects and undesirable side effects, limiting their therapeutic utility nih.govresearchgate.netfrontiersin.org. Consequently, academic inquiry has broadened to explore alternative inhibition mechanisms to achieve greater selectivity and efficacy.
Rationale for Investigating Peptide-Based GSK-3β Modulators in Research
The inherent challenges associated with ATP-competitive small molecule inhibitors have driven the investigation into alternative strategies for modulating GSK-3β activity, particularly focusing on non-ATP competitive approaches nih.govkoreamed.orgresearchgate.netfrontiersin.org. Peptide-based modulators represent a promising avenue in this regard koreamed.orgresearchgate.netbiorxiv.orgbiorxiv.org. Unlike small molecules that often target the highly conserved ATP-binding site, peptides can be designed to interact with distinct, more specific regions of the enzyme, potentially offering enhanced selectivity and reduced off-target effects nih.govkoreamed.orgresearchgate.netbiorxiv.org.
One such peptide-based modulator is TCS 183 . This compound is a fragment (1-13) of the human and mouse GSK-3β sequence tocris.comrndsystems.com. It is designed to mimic the Akt phosphorylation site on GSK-3β, specifically the serine 9 (Ser9) residue tocris.comrndsystems.comresearchgate.net. By acting as a pseudo-substrate, this compound can competitively inhibit the phosphorylation of GSK-3β at Ser9, thereby influencing its activity tocris.comrndsystems.com. This mechanism of action, targeting a regulatory phosphorylation site rather than the catalytic ATP-binding site, offers a distinct approach to GSK-3β modulation.
Chemical Properties of this compound rndsystems.com
| Property | Value |
| Molecular Weight | 1425.58 |
| Formula | C₅₈H₉₆N₂₀O₂₀S |
| Sequence | MSGRPRTTSFAES (Modifications: Ser-13 = C-terminal amide) |
| Solubility | Soluble to 1 mg/ml in water |
| Storage | Desiccate at -20°C |
Detailed Research Findings for this compound
This compound has been utilized in research to investigate the intricate regulatory mechanisms of GSK-3β in cellular processes. For instance, in studies exploring synaptic plasticity, this compound was employed to understand the role of Akt in conditioning long-term depression (LTD) in the hippocampus researchgate.net. When included in the patch electrode solution at a concentration of 300 mM, this compound successfully prevented the effect of conditioning, indicating its ability to interfere with GSK-3β's phosphorylation-dependent regulation in this context researchgate.net. This demonstrates its utility as a research tool to probe specific signaling pathways involving GSK-3β and its upstream regulators like Akt.
The development and investigation of peptide modulators like this compound are crucial for advancing the understanding of GSK-3β's complex roles and for potentially designing more selective therapeutic agents in the future.
Properties
Molecular Formula |
C58H96N20O20S |
|---|---|
Molecular Weight |
1425.58 |
Origin of Product |
United States |
Molecular Identity and Design of Tcs 183
Structural Derivation of TCS 183 as a Peptide Fragment
This compound is derived from the N-terminal region of GSK-3β, specifically corresponding to the first 13 amino acids of the protein. tocris.com This region is of significant biological interest as it contains a key regulatory site, the serine-9 (Ser9) residue, which is a primary target for inhibitory phosphorylation by upstream kinases such as Akt. By mimicking this segment of the native protein, this compound can be used in research to competitively interfere with the phosphorylation of GSK-3β at this site.
Amino Acid Sequence Analysis and Relation to Human GSK-3β
The amino acid sequence of this compound is identical to the 1-13 fragment of human GSK-3β. tocris.com The sequence is MSGRPRTTSFAES. A detailed analysis of this sequence reveals the presence of several polar and charged amino acids, which contribute to its solubility and potential for interaction with other molecules. The serine and threonine residues within this sequence represent potential phosphorylation sites, with Serine-9 being of particular importance in the regulation of GSK-3β activity.
Below is a data table detailing the amino acid sequence of this compound and the corresponding N-terminal sequence of human GSK-3β.
| Position | This compound Amino Acid | Human GSK-3β (1-13) Amino Acid |
| 1 | M (Methionine) | M (Methionine) |
| 2 | S (Serine) | S (Serine) |
| 3 | G (Glycine) | G (Glycine) |
| 4 | R (Arginine) | R (Arginine) |
| 5 | P (Proline) | P (Proline) |
| 6 | R (Arginine) | R (Arginine) |
| 7 | T (Threonine) | T (Threonine) |
| 8 | T (Threonine) | T (Threonine) |
| 9 | S (Serine) | S (Serine) |
| 10 | F (Phenylalanine) | F (Phenylalanine) |
| 11 | A (Alanine) | A (Alanine) |
| 12 | E (Glutamic Acid) | E (Glutamic Acid) |
| 13 | S (Serine) | S (Serine) |
Data derived from publicly available protein sequence databases.
Comparative Sequence Analysis with Murine GSK-3β
A comparative analysis reveals that the N-terminal 1-13 amino acid sequence of human GSK-3β is completely conserved in its murine counterpart. Consequently, this compound is also an exact mimic of the corresponding fragment of mouse GSK-3β. tocris.com This high degree of conservation underscores the fundamental importance of this region in the biological function and regulation of GSK-3β across different mammalian species.
The following table presents a side-by-side comparison of the N-terminal sequences of human and murine GSK-3β.
| Position | Human GSK-3β (1-13) Amino Acid | Murine GSK-3β (1-13) Amino Acid |
| 1 | M (Methionine) | M (Methionine) |
| 2 | S (Serine) | S (Serine) |
| 3 | G (Glycine) | G (Glycine) |
| 4 | R (Arginine) | R (Arginine) |
| 5 | P (Proline) | P (Proline) |
| 6 | R (Arginine) | R (Arginine) |
| 7 | T (Threonine) | T (Threonine) |
| 8 | T (Threonine) | T (Threonine) |
| 9 | S (Serine) | S (Serine) |
| 10 | F (Phenylalanine) | F (Phenylalanine) |
| 11 | A (Alanine) | A (Alanine) |
| 12 | E (Glutamic Acid) | E (Glutamic Acid) |
| 13 | S (Serine) | S (Serine) |
Sequence data obtained from UniProt database entries P49841 (Human) and Q9WV60 (Mouse). uniprot.orguniprot.org
Methodologies in Peptide Synthesis and Characterization for Research Applications
The generation of peptides such as this compound for research purposes relies on well-established chemical synthesis and purification techniques. These methodologies are crucial for obtaining a high-purity product with the correct amino acid sequence and structure, ensuring the reliability and reproducibility of experimental results.
Peptide Synthesis:
Solid-Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of peptides. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The process is characterized by the following key steps:
Resin Selection and First Amino Acid Attachment: The synthesis begins with the selection of an appropriate resin, and the C-terminal amino acid of the desired peptide is attached to this solid support.
Deprotection: The N-terminus of the attached amino acid is protected by a temporary protecting group, typically the Fmoc (9-fluorenylmethyloxycarbonyl) group. This group is removed by treatment with a mild base, exposing the N-terminal amine for the next coupling step.
Amino Acid Coupling: The next amino acid in the sequence, with its N-terminus protected and its C-terminus activated, is added to the reaction vessel. A coupling reagent facilitates the formation of a peptide bond between the free N-terminus of the growing peptide chain and the carboxyl group of the incoming amino acid.
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.
Repeat Cycles: These deprotection, coupling, and washing steps are repeated for each amino acid in the desired sequence.
Cleavage and Deprotection: Once the entire peptide has been assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail.
For peptides containing phosphorylated residues, a modified SPPS approach is employed. This involves the use of pre-phosphorylated amino acid building blocks, where the phosphate (B84403) group is protected with groups that are stable throughout the synthesis and can be removed during the final cleavage step.
Peptide Characterization:
Following synthesis and cleavage, the crude peptide is purified and its identity and purity are confirmed using a combination of analytical techniques:
High-Performance Liquid Chromatography (HPLC): This is the primary method used for the purification and purity assessment of synthetic peptides. Reverse-phase HPLC separates the desired peptide from impurities based on differences in hydrophobicity. The purity of the final product is determined by integrating the area of the main peak in the chromatogram.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to ionize the peptide, and the resulting mass-to-charge ratio is measured to verify that it matches the calculated molecular weight of the target peptide. Tandem mass spectrometry (MS/MS) can be used to further confirm the amino acid sequence.
The combination of these synthesis and characterization methods ensures the production of high-quality this compound peptide for use in scientific research.
Biochemical Mechanisms of Action of Tcs 183
Role of TCS 183 as a Competitive Inhibitor
This compound is proposed to function as a competitive inhibitor, targeting a key regulatory site on the GSK-3β enzyme. This mode of action implies that this compound likely competes with the natural substrate for binding to the enzyme, thereby hindering the catalytic activity of GSK-3β.
The inhibitory action of this compound is specifically directed at the phosphorylation of the serine-9 residue of GSK-3β. rndsystems.comtocris.com This particular phosphorylation event is a critical mechanism for the inactivation of GSK-3β. By competitively inhibiting this process, this compound is thought to prevent the enzyme from being turned off, thereby modulating its downstream signaling activities. The specificity for the Ser9 site is a key feature of its mechanism, distinguishing it from other types of GSK-3β inhibitors that may target the ATP-binding pocket or other allosteric sites.
While this compound is described as a competitive inhibitor, detailed kinetic studies quantifying its interaction with GSK-3β, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) specifically for Ser9 phosphorylation, are not extensively available in the public domain. Such studies would be crucial to fully characterize the potency and nature of the enzyme-inhibitor interaction.
Investigation of Binding Dynamics and Molecular Interactions with GSK-3β
The precise molecular interactions and binding dynamics of this compound with the GSK-3β enzyme have not been fully elucidated in available research. As a peptide fragment of GSK-3β itself, it is hypothesized that this compound may interact with the enzyme's active site or a regulatory domain in a manner that mimics the natural substrate, thereby blocking access for the kinase responsible for Ser9 phosphorylation. Computational modeling and structural biology techniques, such as X-ray crystallography or NMR spectroscopy, would be necessary to provide a detailed understanding of the binding mode and the specific amino acid residues involved in the interaction between this compound and GSK-3β.
Downstream Enzymatic Consequences of GSK-3β (Ser9) Phosphorylation Inhibition
By preventing the inhibitory phosphorylation at Ser9, this compound would theoretically maintain GSK-3β in its active state. The downstream enzymatic consequences of this sustained activity would involve the continued phosphorylation of GSK-3β's numerous substrates. These substrates are involved in a wide array of cellular processes, including glycogen (B147801) metabolism, gene transcription, and apoptosis. However, specific experimental studies detailing the downstream effects of this compound on the phosphorylation status of known GSK-3β substrates are not readily found in the scientific literature.
Cellular and Molecular Pathway Modulation by Tcs 183
Impact on the Wnt Signaling Pathway
The Wnt signaling pathway is crucial for various cellular processes, including differentiation, proliferation, and embryogenesis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. guidetopharmacology.orgnih.gov TCS 183 plays a specific role in influencing this pathway.
This compound acts as a competitive inhibitor of GSK-3β (Ser9) phosphorylation. guidetopharmacology.orgwikipedia.org The inactivation of GSK-3β is a central event in the canonical Wnt/β-catenin signaling pathway, leading to the stabilization of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target gene transcription. idrblab.net By blocking GSK-3β (Ser9) phosphorylation, this compound effectively inhibits the Wnt/β-catenin pathway. idrblab.netciteab.comresearchgate.net
Research findings highlight the direct involvement of this compound in modulating this axis:
In studies investigating hippocampal long-term potentiation (LTP), the infusion of this compound alone was observed to impair LTP, indicating that blocking the inhibition of endogenous GSK-3β is sufficient to disrupt this synaptic plasticity. citeab.com
The effect of Wnt3a treatment, which typically increases the intracellular accumulation of 2-deoxyglucose (2-DG) and the glycolytic rate, was significantly blocked by the presence of this compound in cortical-hippocampal slices. This suggests that the observed effects of Wnt3a are dependent on GSK-3β activity. researchgate.net
The activation of the canonical Wnt/β-catenin signaling pathway is known to protect against amyloid-beta (Aβ)-induced cytotoxic insults. Conversely, the inhibition of Wnt signaling has been shown to promote the amyloidogenic processing of amyloid precursor protein (APP) and increase the production and aggregation of Aβ42 peptides. uni-freiburg.de this compound, as an inhibitor of this pathway, has been utilized to study these effects.
Various experimental approaches have been employed to elucidate the modulatory effects of this compound on Wnt pathway activity:
In vivo Infusion Studies: Chronic intracerebral delivery of this compound into the CA1 hippocampal region of adult mice via osmotic mini-pumps has been used to study its effects on cognitive function and synaptic plasticity. For instance, co-infusion of this compound with Wnt-activating small molecules (e.g., WASP-1) significantly decreased LTP magnitude compared to WASP-1 alone. citeab.com
Electrophysiological Recordings: Field recordings from hippocampal slices are a common method to assess synaptic plasticity. These recordings have shown that this compound can impair hippocampal LTP, demonstrating its impact on neuronal function. citeab.com
Biochemical Assays in Tissue Slices: Experiments using cortical-hippocampal slices from mouse brains have measured parameters such as glucose uptake and glycolytic rate to understand the metabolic consequences of Wnt pathway modulation by this compound. researchgate.net
Western Blotting: This technique is frequently used to analyze protein phosphorylation dynamics and expression levels of key signaling molecules. Studies have utilized Western blotting to examine GSK-3β inhibition and AMP-activated protein kinase (AMPK) activation in cultured primary hippocampal neurons and slices in response to this compound. idrblab.net
Whole-Cell Recording with Intracellular Application: In whole-cell recording experiments, this compound has been included in the patch electrode solution. By mimicking the Akt phosphorylation site on GSK-3β, it prevented certain conditioning effects, providing insights into its competitive inhibitory mechanism.
These approaches collectively demonstrate the utility of this compound as a research tool for dissecting the intricate mechanisms of Wnt signaling.
Influence on Other Interconnected Cellular Signaling Cascades
Beyond its direct impact on the Wnt pathway, this compound's action on GSK-3β has implications for other interconnected cellular signaling cascades, given the central role of GSK-3β in various cellular processes.
GSK-3β is a multifaceted kinase involved in numerous cellular functions and metabolic pathways. researchgate.net Its regulation by this compound can therefore influence pathways that crosstalk with the Wnt pathway or are directly regulated by GSK-3β.
AMPK Pathway Modulation: The Wnt3a ligand has been shown to modulate autophagy by regulating a novel GSK-3β-AMPK axis. In this context, the use of this compound resulted in decreased AMPK phosphorylation. This suggests that this compound, by blocking GSK-3β autoinhibition, influences AMPK activity, highlighting a GSK-3β-dependent mechanism for AMPK phosphorylation in response to canonical Wnt signaling. idrblab.net This indicates a direct link between GSK-3β activity, as modulated by this compound, and the AMPK signaling cascade, which is critical for cellular energy homeostasis.
Effects on Protein Phosphorylation Dynamics Beyond GSK-3β (Ser9)
This compound is specifically characterized as a competitive inhibitor of GSK-3β (Ser9) phosphorylation. guidetopharmacology.orgwikipedia.org This targeted inhibition forms the basis of its influence on broader protein phosphorylation dynamics. While its primary direct action is on GSK-3β (Ser9), its impact extends to other phosphorylation events indirectly. As detailed above, the modulation of GSK-3β activity by this compound has been shown to affect the phosphorylation status of AMPK. idrblab.net This demonstrates that the specific inhibition of GSK-3β (Ser9) phosphorylation by this compound can cascade to alter phosphorylation patterns of other proteins, such as AMPK, which are downstream or interact with GSK-3β in various signaling networks. The broader implications of this compound on the phosphoproteome are largely mediated through its central role in regulating GSK-3β activity, a kinase that itself phosphorylates numerous substrates involved in diverse cellular processes.
Neurobiological Research Applications of Tcs 183
Modulation of Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to activity, is a fundamental process underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are two major forms of synaptic plasticity, and GSK-3β plays a crucial role in their regulation and interaction. researchgate.netnih.govmdpi.com
Research indicates that GSK-3β activity is intricately linked to the induction and maintenance of LTP, particularly in hippocampal systems. The induction of LTP is associated with an inhibition of GSK-3β activity, characterized by an increase in its Ser9 phosphorylation. researchgate.netnih.govmdpi.com Conversely, studies have shown that constitutively active GSK-3β, either through a phosphorylation-defective mutant (GSK3β[S9A]) or overexpression, leads to a marked inhibition of LTP. mdpi.com
TCS 183, by acting as a competitive inhibitor of GSK-3β (Ser9) phosphorylation, influences hippocampal LTP. Experimental evidence demonstrates that the infusion of this compound alone is sufficient to impair hippocampal LTP. nih.gov This finding suggests that blocking the inhibition of endogenous GSK-3β (which this compound aims to do by preventing its phosphorylation at Ser9) disrupts the normal processes required for LTP induction. This is consistent with the broader understanding that the inhibition of GSK-3β facilitates the induction of LTP. mdpi.comnih.gov
Table 1: Effect of this compound on Hippocampal LTP Magnitude
| Treatment Group | LTP Magnitude at 30 min Post-HFS (% of Baseline) |
| WASP-1 (Wnt Activator) | 148.12 ± 2.68% nih.gov |
| This compound + WASP-1 | 111.23 ± 8.96% nih.gov |
| This compound Alone | Impaired/Blocked LTP (approx. 100-105%) nih.gov |
GSK-3β is a key mediator in the interaction between LTP and LTD in the hippocampus. rndsystems.comtocris.comresearchgate.netnih.gov While LTP induction is associated with GSK-3β inhibition, the activity of GSK-3β is, conversely, enhanced during LTD. researchgate.netnih.govmdpi.com This activation during LTD is thought to occur via mechanisms involving the activation of protein phosphatase 1 (PP1) and inhibition of Akt, downstream of N-methyl-D-aspartate receptor (NMDAR)-mediated calcium entry. researchgate.netnih.govmdpi.com
Crucially, studies have demonstrated that GSK-3β inhibitors, including this compound, can block the induction of LTD in rat hippocampal slices. researchgate.netnih.govmdpi.com This suggests that active GSK-3β is required for LTD to occur. The precise regulation of GSK-3β activity is considered a powerful mechanism that helps preserve information encoded during LTP from being erased by subsequent LTD, thereby potentially contributing to the initial consolidation of learned information. researchgate.netnih.gov
Investigations into Cognitive Functions in Animal Models
The role of GSK-3β, and consequently the impact of its inhibitors like this compound, extends to higher-order cognitive functions such as learning and memory. This is often explored within the context of the Wnt signaling pathway, which is closely regulated by GSK-3β. nih.govmdpi.com
This compound, by inhibiting GSK-3β (a negative regulator of Wnt signaling), effectively promotes the activation of the Wnt signaling pathway. nih.govmdpi.com The Wnt pathway is well-established for its critical roles in neurogenesis, synaptic function, memory consolidation, and learning. mdpi.com Research has shown that in vivo activation of Wnt signaling enhances cognitive function and improves episodic memory in adult wild-type mice. nih.govmdpi.comresearchgate.net Therefore, this compound's ability to activate Wnt signaling indirectly contributes to improved learning and memory processes in animal models.
Beyond its influence on plasticity, this compound's impact on GSK-3β and Wnt signaling also affects the fundamental efficacy of synaptic transmission. Activation of the Wnt signaling pathway has been shown to increase the efficacy of basal excitatory synaptic transmission in neural circuits. nih.govresearchgate.net Given that this compound promotes Wnt pathway activation through GSK-3β inhibition, it is expected to contribute to an increase in the strength and efficiency of communication between neurons.
Application in Neurodegenerative Disease Models
GSK-3β has been widely implicated in the pathophysiology of various neurological disorders, including Alzheimer's disease (AD). Its aberrant activity is linked to neurological complications, making its inhibition a potential therapeutic strategy. mdpi.comresearchgate.net
This compound has been utilized in models of neurodegenerative diseases, notably in Alzheimer's disease models. In studies using APP/PS1-transgenic mice, which model the amyloid pathology of AD, activation of the Wnt signaling pathway has been shown to rescue memory loss and improve synaptic dysfunction. nih.govresearchgate.net Since this compound's mechanism of action involves activating the Wnt signaling pathway by inhibiting GSK-3β, it serves as a valuable research tool to investigate potential therapeutic avenues for cognitive deficits and synaptic impairments observed in AD. nih.govresearchgate.net
In Vitro and in Vivo Methodologies Utilizing Tcs 183
Design and Execution of In Vitro Experimental Paradigms
In vitro studies are fundamental to understanding the direct cellular and molecular effects of TCS 183. These experimental designs allow for controlled investigation into its mechanisms of action, particularly its influence on enzymatic activity and synaptic plasticity.
Cell Culture Models for Pathway Analysis and Enzyme Inhibition Studies
While specific studies detailing the use of this compound in cell culture models for pathway analysis are not extensively documented in publicly available literature, its known role as a GSK-3β inhibitor suggests its utility in cell lines where the Wnt/β-catenin signaling pathway is active. GSK-3β is a key component of the β-catenin destruction complex, and its inhibition by compounds like this compound would be expected to lead to the stabilization and nuclear translocation of β-catenin, thereby activating Wnt target gene expression.
In such experimental paradigms, researchers would typically culture cell lines, such as human embryonic kidney (HEK293T) cells or various cancer cell lines with active Wnt signaling, and treat them with this compound. Subsequent analysis would involve monitoring the levels and localization of β-catenin through techniques like Western blotting and immunofluorescence. Furthermore, luciferase reporter assays under the control of a TCF/LEF promoter can be employed to quantify the activation of the Wnt/β-catenin pathway.
Biochemical Assays for Phosphorylation and Kinase Activity Measurement
Biochemical assays are crucial for quantifying the direct inhibitory effect of this compound on GSK-3β activity. These assays typically measure the phosphorylation of a known GSK-3β substrate. A common method is the in vitro kinase assay, where purified recombinant GSK-3β is incubated with a specific substrate peptide and ATP (often radiolabeled as [γ-³²P]ATP). The incorporation of the radiolabeled phosphate (B84403) group into the substrate is then measured.
The inhibitory potential of this compound is determined by performing this assay in the presence of varying concentrations of the peptide. The reduction in substrate phosphorylation is then quantified to determine the IC50 value of this compound, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Non-radioactive methods, such as those employing fluorescence or luminescence to detect ADP production, are also widely used.
| Assay Type | Principle | Typical Substrate | Endpoint Measurement |
| Radiometric Assay | Measures the transfer of a radiolabeled phosphate from ATP to a substrate. | Glycogen (B147801) Synthase Peptide | Scintillation counting of ³²P incorporation |
| ADP-Glo™ Kinase Assay | Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction. | Specific GSK-3β substrate peptide | Luminescence |
| Z'-LYTE™ Kinase Assay | Uses a FRET-based peptide substrate that, upon phosphorylation, becomes resistant to proteolytic cleavage. | FRET-labeled peptide | Fluorescence Ratio |
Use in Isolated Tissue Preparations (e.g., Hippocampal Slices)
This compound has been instrumental in studying the role of GSK-3β in synaptic plasticity within the hippocampus. Experiments using isolated rodent hippocampal slices have demonstrated the involvement of GSK-3β in both Long-Term Potentiation (LTP) and Long-Term Depression (LTD), two opposing forms of synaptic plasticity thought to underlie learning and memory.
In a typical experiment, hippocampal slices are prepared and maintained in an artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region in response to stimulation of the Schaffer collaterals. To induce LTD, a low-frequency stimulation (LFS) protocol is applied. The application of this compound during the induction of LTD has been shown to prevent the depression of synaptic transmission, indicating that GSK-3β activity is necessary for this form of plasticity. Conversely, investigating the effects of this compound on LTP, which is typically induced by high-frequency stimulation (HFS), can elucidate the role of GSK-3β in this process as well.
In Vivo Research Models and Administration Strategies
In vivo studies are essential for understanding the physiological and behavioral consequences of GSK-3β inhibition by this compound in a whole-organism context. These studies often involve rodent models to investigate the compound's effects on neurobiology and cognition.
Rodent Models for Neurobiological and Cognitive Studies
Rodent models, particularly mice, are frequently used to study the effects of GSK-3β inhibitors on brain function and behavior. Given the role of GSK-3β in pathways implicated in neurodegenerative diseases and psychiatric disorders, these models are critical for preclinical research.
In the context of this compound, studies have focused on its impact on cognitive functions such as learning and memory. For example, mice can be trained on various cognitive tasks, such as the Morris water maze for spatial learning and memory, or the novel object recognition test for recognition memory. The administration of this compound allows researchers to assess whether inhibiting GSK-3β can enhance cognitive performance or reverse cognitive deficits in models of neurological disorders.
| Rodent Model | Cognitive Domain Investigated | Rationale for Use |
| Wild-type Mice | Spatial learning and memory, recognition memory | To assess the baseline effect of GSK-3β inhibition on cognitive function. |
| Alzheimer's Disease Models (e.g., APP/PS1 mice) | Cognitive deficits associated with amyloid pathology | To investigate the therapeutic potential of GSK-3β inhibition in reversing or preventing cognitive decline in a disease context. |
| Stress-induced Models | Anxiety and depressive-like behaviors, cognitive impairment | To explore the role of GSK-3β in the pathophysiology of stress-related disorders. |
Specialized Delivery Methods for Central Nervous System Research (e.g., Osmotic Mini-Pumps)
A significant challenge in central nervous system (CNS) research is bypassing the blood-brain barrier (BBB) to deliver therapeutic agents directly to the brain. For peptide-based compounds like this compound, which are unlikely to cross the BBB effectively, specialized delivery methods are required.
One such method is the use of osmotic mini-pumps connected to a brain infusion cannula. These small, implantable pumps provide a continuous and controlled delivery of the compound directly into the cerebral ventricles (intracerebroventricularly, ICV) or into a specific brain region. This technique ensures stable and long-term exposure of the CNS to this compound, allowing for the investigation of its chronic effects on neurobiology and behavior. The pumps are typically implanted subcutaneously on the back of the animal, with a fine catheter tunneled under the skin to the cannula stereotaxically implanted in the skull.
Advanced Techniques for Biological Readouts
The peptide fragment this compound, a competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) phosphorylation at the Ser9 residue, serves as a valuable tool in neuroscience research. tocris.com Its utility extends to advanced in vitro and in vivo methodologies aimed at elucidating the molecular and functional consequences of GSK-3β inhibition.
Molecular Profiling Techniques for Gene and Protein Expression
While direct, comprehensive molecular profiling studies specifically employing this compound are not extensively detailed in the available literature, its established role as a GSK-3β inhibitor allows for informed hypotheses regarding its application in gene and protein expression analysis. GSK-3β is a critical regulatory kinase in numerous signaling pathways, most notably the Wnt/β-catenin pathway, which has profound effects on gene transcription. tocris.com
Inhibition of GSK-3β by compounds like this compound is expected to lead to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, modulating the expression of a wide array of target genes involved in cell proliferation, differentiation, and development.
Methodologies to assess these changes would include:
Quantitative Real-Time PCR (qRT-PCR): To measure changes in the mRNA levels of specific Wnt pathway target genes (e.g., c-myc, cyclin D1) following treatment of cells or tissues with this compound.
Microarray and RNA-Sequencing (RNA-Seq): For a global, unbiased analysis of the transcriptome to identify all genes that are differentially expressed upon GSK-3β inhibition by this compound.
Western Blotting: To detect changes in the protein levels of β-catenin and its downstream targets. An increase in the active, dephosphorylated form of β-catenin would be an expected outcome.
Immunocytochemistry and Immunohistochemistry: To visualize the subcellular localization of β-catenin, specifically its accumulation in the nucleus, in response to this compound treatment.
A hypothetical data table illustrating the expected outcomes of a gene expression study using this compound is presented below.
| Gene | Function | Predicted Change in Expression with this compound |
|---|---|---|
| c-myc | Transcription factor, cell cycle progression | Up-regulated |
| Cyclin D1 | Cell cycle regulator | Up-regulated |
| Axin2 | Negative feedback regulator of Wnt signaling | Up-regulated |
Electrophysiological Measurements for Synaptic Function Assessment
The role of GSK-3β in synaptic plasticity is well-documented, and inhibitors of this kinase are crucial tools for its investigation. Research has demonstrated that GSK-3β activity is necessary for the induction of N-methyl-D-aspartate (NMDA) receptor-dependent long-term depression (LTD), a form of synaptic plasticity characterized by a persistent decrease in synaptic strength. nih.govresearchgate.netfrontiersin.org
The seminal work by Peineau and colleagues (2007) established that GSK-3β inhibitors block the induction of LTD in rat hippocampal slices. nih.govresearchgate.net This research provides a clear framework for the use of this compound in electrophysiological assessments of synaptic function.
Methodology:
Preparation of Hippocampal Slices: Acute brain slices containing the hippocampus are prepared from rodents.
Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.
LTD Induction: A low-frequency stimulation (LFS) protocol is delivered to induce LTD.
Pharmacological Intervention: The hippocampal slices are perfused with a GSK-3β inhibitor, such as this compound, before and during the LFS protocol.
Expected Findings:
In control slices (without the inhibitor), LFS induces a stable depression of the fEPSP slope. In slices treated with a GSK-3β inhibitor, the induction of LTD is significantly attenuated or completely blocked. nih.govresearchgate.net This demonstrates that GSK-3β activity is a requirement for this form of synaptic plasticity.
The following interactive data table summarizes the key findings from studies investigating the effects of GSK-3β inhibitors on LTD.
| Experimental Condition | LTD Induction Protocol | Effect on fEPSP Slope | Conclusion |
|---|---|---|---|
| Control (ACSF) | Low-Frequency Stimulation (LFS) | Significant Depression | LTD is successfully induced. |
| GSK-3β Inhibitor | Low-Frequency Stimulation (LFS) | No significant change or slight depression | GSK-3β activity is required for LTD induction. nih.govresearchgate.net |
Furthermore, it has been shown that the induction of long-term potentiation (LTP), another major form of synaptic plasticity, leads to the inhibition of GSK-3β activity. nih.govresearchgate.net This suggests a dynamic regulation of GSK-3β that governs the bidirectional control of synaptic strength. This compound can be utilized in these experimental paradigms to further dissect the intricate role of GSK-3β in synaptic function and metaplasticity.
Future Directions and Emerging Research Avenues for Tcs 183
Exploration of Additional GSK-3β-Mediated Biological Processes
GSK-3β is a pivotal kinase involved in a multitude of cellular processes, including Wnt signaling, carbohydrate metabolism, and the pathogenesis of neurodegenerative diseases such as Alzheimer's disease tocris.comrndsystems.com. TCS 183's ability to competitively inhibit GSK-3β (Ser9) phosphorylation makes it a valuable probe for dissecting the downstream effects of this specific inhibitory action across various biological contexts. For instance, research has shown that this compound can modulate AMPK phosphorylation, suggesting its involvement in Wnt3a ligand-mediated AMPK activation within hippocampal neurons nih.gov. This finding highlights a potential role for this compound in exploring the interplay between Wnt signaling and cellular metabolic regulation nih.gov. Future studies could systematically investigate the impact of this compound on other known or suspected GSK-3β-dependent pathways, such as cell cycle progression, apoptosis, and inflammatory responses, to delineate the precise contributions of Ser9 phosphorylation to these processes.
Development of Modified Peptide Analogs for Enhanced Research Utility
As a peptide, this compound may present challenges related to stability, bioavailability, and cell permeability in certain experimental settings. A significant future direction involves the rational design and synthesis of modified peptide analogs of this compound. These modifications could aim to improve pharmacokinetic properties, such as proteolytic stability and cellular uptake, without compromising its specific inhibitory activity against GSK-3β Ser9 phosphorylation. Strategies might include incorporating non-natural amino acids, cyclization, or conjugation with cell-penetrating peptides. Such enhanced analogs would broaden the utility of this compound, enabling more robust in vivo studies and facilitating its application in complex cellular models where the native peptide's limitations might currently impede research.
Integration with Multi-Omics Approaches for Comprehensive Pathway Mapping
Integrating this compound application with multi-omics technologies (e.g., proteomics, phosphoproteomics, transcriptomics, metabolomics) represents a powerful approach to gain a comprehensive understanding of the cellular responses to GSK-3β Ser9 phosphorylation inhibition. By analyzing global changes in protein expression, phosphorylation states, gene transcription, and metabolic profiles following this compound treatment, researchers can generate extensive datasets that reveal previously unappreciated connections and feedback loops within biological networks. This holistic perspective would facilitate the mapping of entire pathways influenced by GSK-3β activity, identifying novel targets and biomarkers that could be critical for therapeutic development or diagnostic purposes.
Unraveling Novel Regulatory Interactions and Substrates of GSK-3β in Specific Biological Contexts
Given that GSK-3β interacts with and phosphorylates a vast array of substrates, its precise regulatory interactions and the full spectrum of its substrates remain to be fully elucidated in many biological contexts. This compound can be employed as a tool to unravel novel regulatory interactions and identify new substrates that are specifically dependent on GSK-3β Ser9 phosphorylation for their activity or binding. For example, the observation that this compound impacts AMPK phosphorylation in hippocampal neurons provides a precedent for discovering novel regulatory axes nih.gov. Future research could utilize phosphoproteomic screens in various cell types or tissues treated with this compound to identify previously unknown phosphorylation events that are directly or indirectly regulated by GSK-3β Ser9 phosphorylation, thereby expanding the known interactome and substrate repertoire of this crucial kinase.
Q & A
Q. How can I resolve contradictions in reported bioactivity data for this compound across different experimental models?
- Methodology : Perform meta-analysis to assess variability sources (e.g., cell line heterogeneity, assay conditions). Replicate key experiments under standardized protocols, controlling for variables like incubation time and solvent concentration. Use statistical tests (ANOVA, Tukey’s HSD) to quantify significance. Cross-reference with structural analogs to isolate structure-activity relationships (SARs) .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?
- Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use bootstrapping to estimate confidence intervals for small datasets. For multi-target effects, employ principal component analysis (PCA) or machine learning algorithms (e.g., random forests) to identify confounding variables . Report effect sizes and p-values with corrections for multiple comparisons .
Q. How do I ensure reproducibility when scaling up this compound synthesis for preclinical trials?
- Methodology : Validate scalability using Design of Experiments (DoE) to optimize reaction parameters. Monitor batch-to-batch consistency via QC metrics (e.g., yield, purity, stability). Document deviations in supplementary materials and provide raw spectral data in repositories like Zenodo . Address synthetic challenges (e.g., polymorph formation) using in-situ monitoring techniques (Raman spectroscopy) .
Q. What strategies mitigate bias in data interpretation for this compound’s mechanism of action?
- Methodology : Use blinded analysis for imaging or spectroscopic data. Validate findings with orthogonal assays (e.g., SPR for binding affinity, CRISPR knockout models for target validation). Pre-register hypotheses on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) . Disclose limitations, such as off-target effects inferred from cheminformatics tools (e.g., SwissTargetPrediction) .
Data Management and Reporting
Q. How should I present large datasets (e.g., high-throughput screening) for this compound derivatives?
- Methodology : Summarize critical results in main-text tables (e.g., IC50 values, selectivity indices) and archive raw data in supplementary files. Use heatmaps or volcano plots to visualize structure-activity trends. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like ChEMBL or PubChem .
Q. What ethical considerations apply when publishing negative or inconclusive results for this compound?
- Methodology : Disclose all data transparently, including failed experiments, to prevent publication bias. Use platforms like Journal of Negative Results or preprint servers (bioRxiv) to share findings. Justify methodological rigor (e.g., power analysis, sample size) to distinguish true negatives from technical artifacts .
Conflict Resolution and Peer Review
Q. How do I address reviewer critiques about methodological limitations in this compound studies?
- Methodology : Rebut critiques with additional data (e.g., control experiments, extended replicates) or clarify protocols in revised manuscripts. For unresolved disputes, propose follow-up studies in the discussion section. Cite precedents from high-impact journals to justify controversial interpretations .
Tables for Quick Reference
Table 1 : Common Analytical Techniques for this compound Characterization
| Technique | Application | Key Parameters |
|---|---|---|
| NMR | Structural elucidation | δ (ppm), coupling constants |
| HPLC-MS | Purity assessment | Retention time, m/z ratio |
| X-ray diffraction | Crystal structure determination | R-factor, space group |
Table 2 : Statistical Tests for Data Analysis
| Scenario | Recommended Test | Software/Tool |
|---|---|---|
| Dose-response curves | Nonlinear regression (Hill) | GraphPad Prism |
| Multi-group comparisons | ANOVA with post-hoc correction | R (lme4 package) |
| High-dimensional data | PCA/PLS-DA | SIMCA, MetaboAnalyst |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
